molecular formula C4H7Cl2N3 B2574821 3-(1-Chloroethyl)-4H-1,2,4-triazole hydrochloride CAS No. 2173997-23-2

3-(1-Chloroethyl)-4H-1,2,4-triazole hydrochloride

Cat. No. B2574821
CAS RN: 2173997-23-2
M. Wt: 168.02
InChI Key: PBDCBDGZIZCZMN-UHFFFAOYSA-N
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Description

Chloroethyl chloroformates are a class of organic compounds with the formula ROC(O)Cl . They are formally esters of chloroformic acid . Most are colorless, volatile liquids that degrade in moist air .


Synthesis Analysis

Chloroformates, including chloroethyl chloroformate, can be synthesized by reacting acetaldehyde with thiophosgene . The reaction is facilitated by a phase transfer catalyst and results in a product that can be distilled to yield the chloroformate .


Molecular Structure Analysis

The molecular formula of 1-chloroethyl chloroformate is C3H4Cl2O2 . It is an ester of chloroformic acid .


Chemical Reactions Analysis

Chloroformates react readily with tertiary amines, giving the dialkylamine hydrochloride after hydrolysis of the initial product with water . They also react with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides .


Physical And Chemical Properties Analysis

Chloroethyl chloroformate is a liquid . It has a vapor pressure of 55 hPa at 20 °C and a density of 1.135 g/cm3 at 25 °C . It is slightly soluble in water, but slowly decomposes in it .

Scientific Research Applications

Corrosion Inhibition

Triazole derivatives, including those related to 3-(1-Chloroethyl)-4H-1,2,4-triazole hydrochloride, have been extensively studied for their corrosion inhibition properties. These compounds have shown high efficiency in protecting mild steel in acidic media, such as hydrochloric and sulfuric acids, by forming protective layers on the metal surface. This inhibitory action is attributed to the adsorption of triazole molecules on the steel, following Langmuir's adsorption isotherm. For instance, the study by Bentiss et al. (2007) found that 4-MTHT, a triazole derivative, exhibited an inhibition efficiency of up to 99.6% at a concentration of 5×10−4 M in hydrochloric acid, demonstrating the potential of these compounds as effective corrosion inhibitors (Bentiss, Bouanis, Mernari, Traisnel, Vezin, & Lagrenée, 2007).

Synthesis of Pesticide Intermediates

This compound derivatives serve as important intermediates in the synthesis of pesticides. Ying (2004) described a synthesis process where 1H-1,2,4-triazole was hydroxymethylated and then reacted with thionyl chloride to produce 1-(chloromethyl)-1,2,4-triazole hydrochloride salt, achieving a total yield of over 92.3%. This highlights the significance of such compounds in the pharmaceutical and agricultural sectors (Ying, 2004).

Supramolecular Chemistry and Medicinal Applications

The triazole ring, including its 1,2,4-variants, is a cornerstone in supramolecular chemistry, offering diverse interactions that are beneficial for drug design and development. The triazole unit facilitates the formation of complexes with various molecules through hydrogen and halogen bonding, thereby enhancing the pharmacological profile of new compounds. Schulze and Schubert (2014) reviewed the supramolecular interactions of triazoles, noting their potential in catalysis, photochemistry, and as ligands in coordination chemistry, thus expanding the application horizon of triazole derivatives far beyond their initial scope (Schulze & Schubert, 2014).

Mechanism of Action

Safety and Hazards

Chloroethyl chloroformate is listed as an extremely hazardous substance . It is toxic if inhaled and causes severe skin burns and eye damage . It is also flammable .

Future Directions

Chloroformates, including chloroethyl chloroformate, are used as reagents in organic chemistry . They can be used to form protecting groups and as N-dealkylating agents . Their use in the field of chromatography as derivatization agents is also popular . Future research may explore new applications and synthesis methods for these compounds.

properties

IUPAC Name

5-(1-chloroethyl)-1H-1,2,4-triazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3.ClH/c1-3(5)4-6-2-7-8-4;/h2-3H,1H3,(H,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDCBDGZIZCZMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NN1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2173997-23-2
Record name 3-(1-chloroethyl)-4H-1,2,4-triazole hydrochloride
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